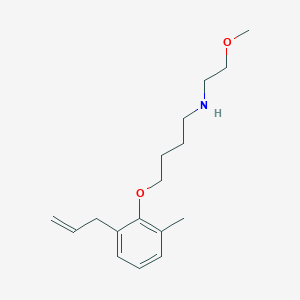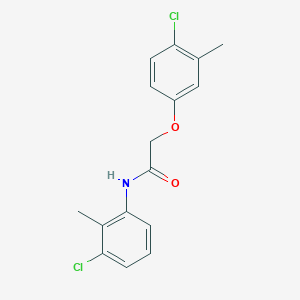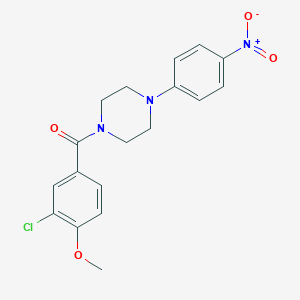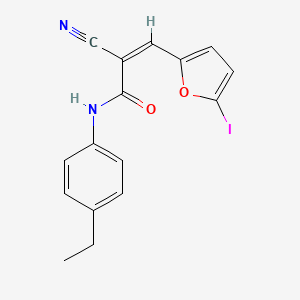
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB2 agonists, which selectively activate the CB2 receptors in the body.
作用机制
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine selectively activates the CB2 receptors in the body, which are primarily found in immune cells and peripheral tissues. CB2 activation leads to a reduction in inflammation and pain perception, as well as an increase in neuroprotective and anti-inflammatory effects. This compound has been shown to have a higher affinity for CB2 receptors than other synthetic cannabinoids, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in pain perception, inflammation, and oxidative stress. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have a lower potential for abuse and addiction than other synthetic cannabinoids, making it a safer option for therapeutic use.
实验室实验的优点和局限性
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has several advantages for lab experiments, including its high selectivity for CB2 receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its limited solubility and potential for degradation over time.
未来方向
There are several future directions for research on 4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine, including further studies on its potential therapeutic applications in pain, inflammation, and neurodegenerative diseases. Additionally, research is needed to better understand the mechanisms of action of this compound and its potential effects on other physiological systems in the body. Finally, further studies are needed to optimize the synthesis method for this compound and to develop new analogs with improved therapeutic properties.
合成方法
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine can be synthesized using a multi-step process that involves the reaction of 2-allyl-6-methylphenol with 2-chloroethylamine hydrochloride to form 4-(2-allyl-6-methylphenoxy)-N-(2-chloroethyl)-1-butanamine. This compound is then reacted with sodium methoxide and methanol to form this compound, which is this compound.
科学研究应用
4-(2-allyl-6-methylphenoxy)-N-(2-methoxyethyl)-1-butanamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-8-16-10-7-9-15(2)17(16)20-13-6-5-11-18-12-14-19-3/h4,7,9-10,18H,1,5-6,8,11-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBKPGSULLTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)


![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5191170.png)
![ethyl (5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191178.png)

![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5191218.png)


![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)

![1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B5191249.png)

